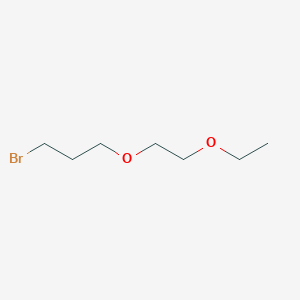
1-Bromo-3-(2-ethoxyethoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2-ethoxyethoxy)propane is an organic compound with the molecular formula C7H15BrO2 and a molecular weight of 211.1 g/mol . It is a brominated ether, characterized by the presence of a bromine atom attached to a propane chain, which is further substituted with an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-ethoxyethoxy)propane can be synthesized through the reaction of 3-bromopropanol with ethylene glycol monoethyl ether in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-Bromo-3-(2-ethoxyethoxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group . These reactions can be classified into two main types:
SN1 Reactions: These are unimolecular nucleophilic substitution reactions where the rate-determining step involves the formation of a carbocation intermediate.
SN2 Reactions: These are bimolecular nucleophilic substitution reactions where the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in these reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone are often used to enhance the reactivity of the nucleophiles.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with hydroxide ions yields 3-(2-ethoxyethoxy)propanol, while reaction with amines produces the corresponding amine derivatives .
科学的研究の応用
1-Bromo-3-(2-ethoxyethoxy)propane has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-Bromo-3-(2-ethoxyethoxy)propane exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile .
類似化合物との比較
1-Bromo-3-(1-ethoxyethoxy)propane: This compound has a similar structure but with a different substitution pattern on the propane chain.
3-Bromo-1-propanol: This compound lacks the ethoxyethoxy group and is more reactive due to the presence of a hydroxyl group.
1-Bromo-2-(2-ethoxyethoxy)ethane: This compound has a shorter carbon chain and different reactivity compared to 1-Bromo-3-(2-ethoxyethoxy)propane.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethoxyethoxy group enhances its solubility in organic solvents and influences its behavior in various chemical reactions .
特性
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZRCYSFVZGGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














